
1-Bromo-2-(butan-2-yloxy)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(butan-2-yloxy)cyclohexane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a bromine atom and a butan-2-yloxy group attached to a cyclohexane ring, making it a substituted cycloalkane .
Preparation Methods
The synthesis of 1-Bromo-2-(butan-2-yloxy)cyclohexane typically involves the following steps:
Starting Materials: Cyclohexanol and 2-bromobutane.
Reaction Conditions: The reaction is carried out under reflux conditions with a suitable solvent such as toluene or dichloromethane.
Catalysts: Acidic catalysts like sulfuric acid or Lewis acids like aluminum chloride can be used to facilitate the reaction.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize yield and purity, ensuring consistent quality and scalability.
Chemical Reactions Analysis
1-Bromo-2-(butan-2-yloxy)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 2-(butan-2-yloxy)cyclohexanol.
Elimination Reactions: Under strong base conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alkanes.
Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution, potassium tert-butoxide for elimination, and oxidizing agents like potassium permanganate for oxidation
Scientific Research Applications
1-Bromo-2-(butan-2-yloxy)cyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-(butan-2-yloxy)cyclohexane involves its interaction with various molecular targets:
Molecular Targets: The bromine atom and butan-2-yloxy group can interact with nucleophiles and electrophiles, respectively.
Pathways Involved: The compound can participate in nucleophilic substitution and elimination pathways, leading to the formation of different products depending on the reaction conditions.
Comparison with Similar Compounds
1-Bromo-2-(butan-2-yloxy)cyclohexane can be compared with other similar compounds:
1-Bromo-2-propylcyclohexane: This compound has a propyl group instead of a butan-2-yloxy group, leading to different reactivity and applications.
1,2-Dibromocyclohexane: This compound has two bromine atoms, making it more reactive in substitution and elimination reactions.
Cyclohexanol: The parent compound without any substituents, used as a starting material in the synthesis of this compound.
Properties
Molecular Formula |
C10H19BrO |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
1-bromo-2-butan-2-yloxycyclohexane |
InChI |
InChI=1S/C10H19BrO/c1-3-8(2)12-10-7-5-4-6-9(10)11/h8-10H,3-7H2,1-2H3 |
InChI Key |
NUNAZCZJURJBML-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1CCCCC1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


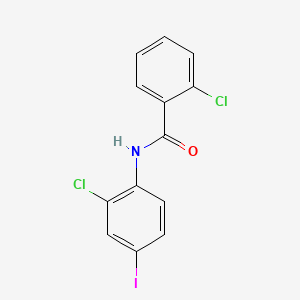
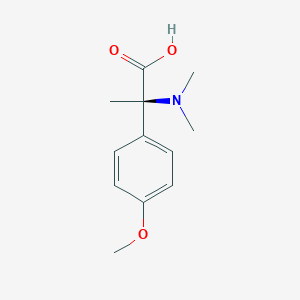
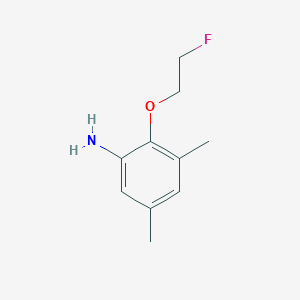
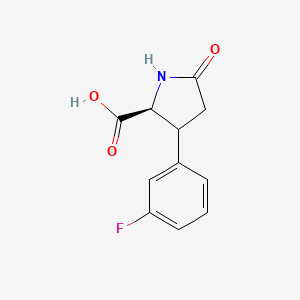
![Tert-butyl 2'-chloro-4'-oxo-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate](/img/structure/B13344786.png)
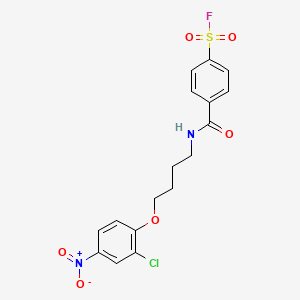
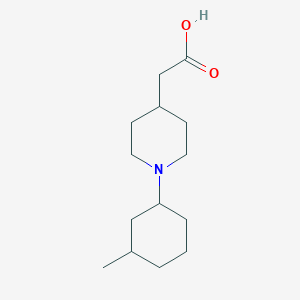
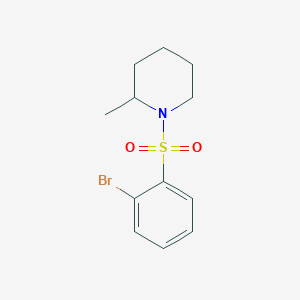
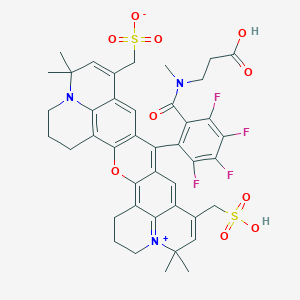
![N-(2-(2-(2-Hydrazineyl-2-oxoethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13344821.png)
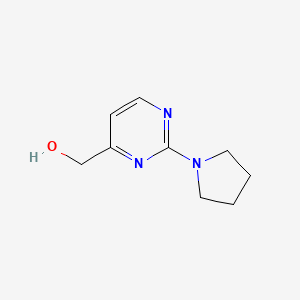
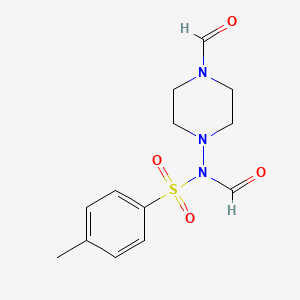
![(3-Phenylbicyclo[1.1.1]pentan-1-yl)hydrazine](/img/structure/B13344846.png)
![1-[(4-Imino-1,4-dihydropyridin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B13344848.png)
